2-Amino-3-ethoxy-5-fluorobenzoic acid
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Overview
Description
2-Amino-3-ethoxy-5-fluorobenzoic acid is an organic compound belonging to the class of benzoic acids It features an amino group at the second position, an ethoxy group at the third position, and a fluorine atom at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-ethoxy-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-ethoxybenzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The fluorination step can be achieved using electrophilic fluorination reagents such as Selectfluor.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors to ensure consistent quality and yield. The use of catalysts and controlled reaction conditions (temperature, pressure, and pH) is crucial to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form corresponding amines.
Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoic acids with various functional groups replacing the ethoxy or fluorine groups.
Scientific Research Applications
2-Amino-3-ethoxy-5-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-amino-3-ethoxy-5-fluorobenzoic acid exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and fluorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
2-Amino-3-fluorobenzoic acid: Lacks the ethoxy group, which may affect its reactivity and biological activity.
2-Amino-5-fluorobenzoic acid: Has the fluorine atom at a different position, potentially altering its chemical properties.
3-Amino-4-ethoxybenzoic acid: Differs in the position of the amino and ethoxy groups, which can influence its chemical behavior.
Uniqueness: 2-Amino-3-ethoxy-5-fluorobenzoic acid is unique due to the specific arrangement of its functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C9H10FNO3 |
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Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-amino-3-ethoxy-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO3/c1-2-14-7-4-5(10)3-6(8(7)11)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) |
InChI Key |
SBSVHEGZOTXREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1N)C(=O)O)F |
Origin of Product |
United States |
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